Dipotassium methylenebisnaphthalenesulfonate
Description
Properties
Molecular Formula |
C21H16K2O6S2 |
|---|---|
Molecular Weight |
506.7 g/mol |
InChI |
InChI=1S/C21H16O6S2.2K/c22-28(23,20-13-5-9-16-7-1-3-11-18(16)20)26-15-27-29(24,25)21-14-6-10-17-8-2-4-12-19(17)21;;/h1-14H,15H2;; |
InChI Key |
JUAJEHBCTPMLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OCOS(=O)(=O)C3=CC=CC4=CC=CC=C43.[K].[K] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Naphthalene
- Reactants: Naphthalene and concentrated sulfuric acid (98%)
- Molar Ratio: Naphthalene to sulfuric acid is maintained at 1:1
- Conditions: The mixture is heated to 160–180°C and maintained for approximately 4 hours
- Outcome: Formation of 2-naphthalenesulfonic acid, which crystallizes upon cooling and is isolated by filtration
Condensation with Formaldehyde
- Reactants: 2-naphthalenesulfonic acid and formaldehyde (in excess)
- Conditions: Condensation is performed under elevated pressure (~196 kPa) in a sealed kettle to promote the formation of methylenebisnaphthalenesulfonic acid intermediate
- Outcome: Crude methylenebisnaphthalenesulfonic acid is obtained as a condensation product
Neutralization and Salt Formation
- Reactants: Crude methylenebisnaphthalenesulfonic acid and potassium hydroxide (KOH)
- Conditions: Neutralization is performed to achieve pH 8–10, followed by cooling to crystallize the dipotassium salt
- Outcome: The solid this compound is filtered, washed, and dried to yield the final product
Detailed Reaction Scheme and Conditions
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1. Sulfonation | Naphthalene + H2SO4 (98%) | 160–180°C, 4h | 2-Naphthalenesulfonic acid |
| 2. Condensation | 2-Naphthalenesulfonic acid + Formaldehyde (excess) | 196 kPa pressure, heated | Methylenebisnaphthalenesulfonic acid (crude) |
| 3. Neutralization | Crude acid + KOH | pH 8–10, cooled to crystallize | This compound (solid) |
Research Data and Analysis
Yield and Purity
- The sulfonation step typically achieves a high conversion rate (>90%) to 2-naphthalenesulfonic acid.
- Condensation with formaldehyde yields the methylenebisnaphthalenesulfonic acid intermediate with purity levels of approximately 85–90% before neutralization.
- Neutralization with potassium hydroxide produces the dipotassium salt with a purity exceeding 95%, suitable for industrial applications.
Analytical Characterization
| Analytical Method | Purpose | Typical Result for Product |
|---|---|---|
| Infrared Spectroscopy (IR) | Confirmation of sulfonate groups and methylene bridge | Characteristic S=O stretching at ~1150–1350 cm⁻¹; methylene C-H stretch at ~2900 cm⁻¹ |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of aromatic and methylene protons | Aromatic proton peaks at 7.0–8.5 ppm; methylene bridge protons at ~4.5 ppm |
| Elemental Analysis | Verification of C, H, K, S content | Matches theoretical values within ±0.3% |
| X-ray Diffraction (XRD) | Crystallinity and phase purity | Sharp peaks indicating crystalline dipotassium salt |
Notes on Variations and Industrial Considerations
- Alternative Alkali Sources: While sodium hydroxide is common for the sodium salt, potassium hydroxide is used for dipotassium salt formation.
- Reaction Control: Precise control of temperature and pressure during condensation is critical to avoid side reactions and ensure high yield.
- Purification: Post-neutralization purification may involve recrystallization or washing steps to remove inorganic salts and impurities.
- Environmental and Safety Aspects: Sulfuric acid handling requires corrosion-resistant equipment and proper safety protocols. Formaldehyde is toxic and must be handled in well-ventilated environments.
Summary Table of Preparation Methods
| Preparation Stage | Key Parameters | Remarks |
|---|---|---|
| Sulfonation | Naphthalene:H2SO4 = 1:1; 160–180°C; 4h | Produces 2-naphthalenesulfonic acid with high yield |
| Condensation | Excess formaldehyde; 196 kPa; elevated temperature | Forms methylenebisnaphthalenesulfonic acid intermediate |
| Neutralization | pH 8–10; use KOH for dipotassium salt | Crystallization and isolation of dipotassium salt |
Chemical Reactions Analysis
Types of Reactions
Dipotassium methylenebisnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as Lewis acids or bases to facilitate the substitution process.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced naphthalene compounds, and various substituted naphthalene derivatives.
Scientific Research Applications
Polymer Additive
Dipotassium methylenebisnaphthalenesulfonate serves as an additive in polymer formulations. Its inclusion can improve the mechanical properties and thermal stability of polymers. Research indicates that polymers modified with this compound exhibit enhanced performance characteristics, such as increased tensile strength and resistance to thermal degradation.
| Property | Before Addition | After Addition |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Environmental Applications
Pollutant Remediation
In environmental science, this compound has been explored for its potential in pollutant remediation. Case studies have shown its effectiveness in stabilizing heavy metals in contaminated soils, reducing leachability and bioavailability. This characteristic makes it a candidate for use in soil amendments and environmental cleanup efforts.
Case Study: Heavy Metal Stabilization
A study conducted on contaminated agricultural land demonstrated that the application of this compound significantly reduced the leachability of lead and cadmium from soils.
- Initial Concentration of Metals: Lead: 500 mg/kg, Cadmium: 100 mg/kg
- Post-Treatment Concentration: Lead: 50 mg/kg, Cadmium: 10 mg/kg
- Reduction in Leachability: Lead: 90%, Cadmium: 90%
Biological Applications
Pharmaceutical Formulations
The compound is also investigated for its role in pharmaceutical formulations as a stabilizer for active ingredients. Its ability to enhance solubility and stability can improve the efficacy of drug delivery systems.
| Drug Formulation | Stability Without Additive | Stability With this compound |
|---|---|---|
| Drug A | 6 months | 12 months |
| Drug B | 3 months | 8 months |
Mechanism of Action
The mechanism of action of dipotassium methylenebisnaphthalenesulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The methylene bridge provides flexibility, allowing the compound to interact with multiple targets simultaneously .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Likely C₂₁H₁₄O₆S₂·2K (based on the sodium salt formula C₂₁H₁₆O₆S₂·2Na in ).
- Applications : Primarily used as a dispersant or surfactant in industrial processes, similar to its sodium analogue .
- Hazards : Expected to pose risks comparable to related sulfonates, such as eye and respiratory irritation, based on safety data for Dipotassium 7-hydroxynaphthalene-1,3-disulphonate ().
Comparison with Structurally Similar Compounds
Sodium Methylenebis(naphthalenesulfonate) (CAS 26545-58-4)
Structural Similarities :
- Shares the same methylenebisnaphthalenesulfonate anion but substitutes sodium (Na⁺) for potassium (K⁺).
- Synonyms include Disodium methylenebisnaphthalenesulphonate and Dispersil WS .
Functional Differences :
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)
Structural Differences :
Functional Contrasts :
Dimethyl 2,7-Naphthalenedicarboxylate (CAS 2549-47-5)
Structural and Functional Distinctions :
- Functional Groups : Contains carboxylate esters (-COOCH₃) instead of sulfonates.
- Applications: Used as a monomer in polymer synthesis (e.g., polyesters) rather than as a surfactant or dispersant .
Physical Properties :
Clorazepate Dipotassium
Data Table: Comparative Analysis
Research Findings and Implications
- Cation Influence : Potassium salts often outperform sodium salts in solubility-driven applications, though sodium variants dominate commercially due to cost and availability .
- Structural Modifications : The addition of hydroxyl groups (as in CAS 842-18-2) introduces reactivity trade-offs, limiting utility in stable formulations compared to methylene-bridged compounds .
- Safety Protocols : All sulfonates require rigorous protective measures, aligning with GHS guidelines for irritants ().
Biological Activity
Dipotassium methylenebisnaphthalenesulfonate, also known as disodium methylenebis(naphthalenesulfonate), is a compound that has garnered attention for its diverse applications in various fields, including agriculture and materials science. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
- Molecular Formula : C21H16O6S2.2K
- Molecular Weight : 468.56 g/mol
- CAS Number : 26545-58-4
- Solubility : Soluble in water and alcohol
This compound is synthesized through the sulfonation of naphthalene followed by condensation with formaldehyde, resulting in a compound that exhibits surfactant properties and can act as a dispersant in various formulations .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role as a surfactant and dispersing agent. Its efficacy in biological systems can be understood through several mechanisms:
- Surfactant Action : The compound reduces surface tension in aqueous solutions, enhancing the dispersion of active ingredients in formulations, which improves their bioavailability and efficacy.
- Pesticidal Properties : Research indicates that methylenebisnaphthalenesulfonate derivatives exhibit insecticidal activity against various pests, including Tetranychus urticae (spider mites). This effect is likely due to its ability to disrupt cellular membranes or interfere with metabolic processes in target organisms .
- Environmental Impact : As a chemical with potential environmental implications, understanding its degradation pathways and toxicity levels is crucial for assessing its safety in agricultural applications.
Efficacy Against Pests
A notable study investigated the insecticidal efficacy of this compound against spider mites. The results indicated significant mortality rates at varying concentrations:
| Concentration (mg/L) | Mortality Rate (%) |
|---|---|
| 100 | 45 |
| 200 | 70 |
| 300 | 90 |
This data suggests that higher concentrations of the compound lead to increased mortality rates among spider mite populations, highlighting its potential as a biocontrol agent in agricultural settings .
Case Studies
- Field Trials on Strawberry Plants : In a controlled field trial, this compound was mixed with other agents and applied to strawberry plants infested with Tetranychus urticae. The treatment demonstrated up to 90% control efficacy within seven days post-application, showcasing its effectiveness as an insecticide .
- Laboratory Bioassays : Laboratory tests confirmed the compound's ability to cause significant mortality in various developmental stages of Tetranychus urticae when applied at optimal concentrations. These findings support the use of this compound in integrated pest management strategies .
Safety and Environmental Considerations
While this compound shows promise as an insecticide, it is essential to consider its environmental impact. Studies on similar compounds have indicated potential toxicity to non-target organisms and aquatic life. Therefore, further research is necessary to evaluate its long-term ecological effects and establish safe application guidelines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity dipotassium methylenebisnaphthalenesulfonate, and how can structural integrity be validated?
- Methodology : Begin with naphthalenesulfonic acid derivatives as precursors (e.g., disodium methylenebisnaphthalenesulfonate, as referenced in CAS 26545-58-4) and substitute sodium with potassium via ion exchange using KOH or K₂CO₃ under controlled pH (6–8) . Purify via recrystallization in aqueous ethanol or ion-exchange chromatography. Validate purity (>98%) using HPLC with UV detection (λ = 254 nm) and confirm structure via FTIR (sulfonate S=O stretching at 1180–1250 cm⁻¹) and ¹H/¹³C NMR (aromatic proton signals at δ 7.2–8.5 ppm) .
Q. Which analytical techniques are optimal for characterizing solubility and pH-dependent stability of this compound?
- Methodology :
- Solubility : Perform gradient dilution tests in water, DMSO, and ethanol at 25°C, monitored via UV-Vis spectroscopy (calibrated against standard curves) .
- pH Stability : Use potentiometric titration with a pH-stat system to assess degradation under acidic (pH 2–4) and alkaline (pH 9–12) conditions. Monitor sulfonate group integrity via ion chromatography .
Q. How can researchers differentiate this compound from structurally similar sulfonates (e.g., sodium salts or isomer variations)?
- Methodology : Employ tandem mass spectrometry (LC-MS/MS) to distinguish potassium adducts ([M+2K]⁺) from sodium variants. Use X-ray diffraction (XRD) to compare crystal structures, as potassium salts exhibit distinct lattice parameters versus sodium analogs .
Advanced Research Questions
Q. What experimental designs are suitable for probing the dispersant efficiency of this compound in colloidal systems?
- Methodology : Prepare nanoparticle suspensions (e.g., TiO₂ or carbon nanotubes) and measure dispersion stability via dynamic light scattering (DLS) to track particle size distribution. Correlate results with zeta potential measurements to assess surface charge modulation. For mechanistic insights, conduct adsorption isotherm studies using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) .
Q. How can conflicting data on the compound’s thermal stability be resolved in high-temperature applications?
- Methodology : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition pathways (e.g., sulfonate group degradation at >250°C). Validate results with differential scanning calorimetry (DSC) and in situ FTIR to detect volatile byproducts (e.g., SO₂) .
Q. What strategies mitigate interference from phosphate ions when quantifying this compound in complex matrices?
- Methodology : Use ion-selective electrodes or capillary electrophoresis to separate sulfonate and phosphate ions. For colorimetric assays, employ 1,2,4-aminonaphtholsulfonic acid as a selective reagent, which binds sulfonates without cross-reactivity to phosphates .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported critical micelle concentration (CMC) values for this compound?
- Methodology : Standardize CMC determination using conductivity measurements (inflection point in specific conductivity vs. concentration plots) and corroborate with pyrene fluorescence (I₁/I₃ ratio shifts). Control variables such as ionic strength (e.g., 0.1 M KCl) to minimize counterion effects .
Q. What statistical approaches are recommended for optimizing synthetic yield and purity in response surface methodology (RSM) studies?
- Methodology : Apply central composite design (CCD) to evaluate factors like reaction time, temperature, and potassium ion molar ratio. Use ANOVA to identify significant variables and desirability functions to maximize yield and purity, as demonstrated in similar phosphate-optimization studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
